molecular formula C5H10F3NO B3058685 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol CAS No. 911060-86-1

4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol

Cat. No.: B3058685
CAS No.: 911060-86-1
M. Wt: 157.13
InChI Key: PDNLXDMMMJEFKE-UHFFFAOYSA-N
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Description

4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol is an organic compound with the molecular formula C5H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a butane backbone

Scientific Research Applications

4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H227, H302, H314, H335 . These codes indicate that it is combustible and can cause skin burns and eye damage. It may also be harmful if swallowed and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol typically involves the introduction of the trifluoromethyl group and the amino group onto a butane backbone. One common method involves the reaction of 4-chloro-1,1,1-trifluoro-2-methylbutane with ammonia under controlled conditions to replace the chlorine atom with an amino group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-amino-1,1,1-trifluoro-2-methylbutan-2-one.

    Reduction: Formation of 4-amino-1,1,1-trifluoro-2-methylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylbutan-2-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol: Similar structure but with the amino group in a different position.

    3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol: Contains a phenyl group, leading to different reactivity and applications.

Uniqueness

4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol is unique due to the presence of both the trifluoromethyl group and the amino group on the same molecule. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-amino-1,1,1-trifluoro-2-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c1-4(10,2-3-9)5(6,7)8/h10H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNLXDMMMJEFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267305
Record name 4-Amino-1,1,1-trifluoro-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911060-86-1
Record name 4-Amino-1,1,1-trifluoro-2-methyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911060-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,1,1-trifluoro-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1,1,1-trifluoro-2-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 1.0M solution of lithium aluminium hydride in tetrahydrofuran (30 ml, 30.0 mmol) was added dropwise to a solution of 4,4,4,-trifluoro-3-hydroxy-3-methyl butyramide (1.77 g, 10 mmol). The reaction was stirred at room temperature for 20 h, then quenched with water (1.2 ml), then 4M aqueous sodium hydroxide (1.2 ml), then water (3.6 ml). The inorganic salts were filtered off and the filtrate evaporated to dryness to yield 4-amino-1,1,1-trifluoro-2-methylbutan-2-ol (1.27 g, 81%) as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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